molecular formula C26H18ClN3O2S B14947449 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14947449
M. Wt: 472.0 g/mol
InChI Key: BKGKIRLLGUPIKQ-ZHZULCJRSA-N
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Description

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines indole, benzyl, chlorophenyl, and sulfanylpyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzyl group. The chlorophenyl and sulfanylpyrimidine groups are then incorporated through a series of substitution and condensation reactions. The final step involves the formation of the (5Z)-configuration through a controlled isomerization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. For example, it could inhibit the activity of certain kinases or proteases, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, benzyl-substituted molecules, and chlorophenyl-containing compounds. Examples include:

  • (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
  • (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-bromophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups and its (5Z)-configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H18ClN3O2S

Molecular Weight

472.0 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18ClN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14-

InChI Key

BKGKIRLLGUPIKQ-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5Cl

Origin of Product

United States

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